REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1.O.CCOC(C)=O.[OH-].[Na+]>Cl>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:3]=1[CH2:4][N:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1 |f:3.4|
|
Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2CCN(CC2)C(=O)OCC)C=C(C=C1)Cl
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase, which was dried on anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude was purified via flash chromatography (CHCl3 --MeOH 7:3)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN2CCNCC2)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.46 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |